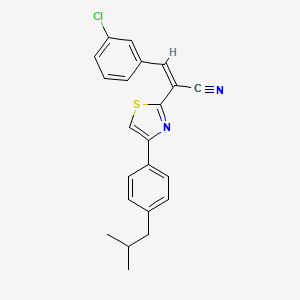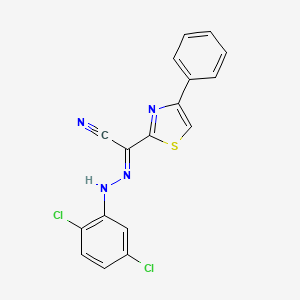
1-Phenylazetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a white to yellow solid and is known for its applications in various fields of scientific research . This compound is characterized by the presence of a phenyl group attached to an azetidine ring, which is further substituted with an amine group and two hydrochloride ions.
Méthodes De Préparation
The synthesis of 1-Phenylazetidin-3-amine dihydrochloride typically involves the reaction of phenylazetidine with hydrochloric acid. The synthetic route can be summarized as follows:
Starting Material: Phenylazetidine.
Reaction with Hydrochloric Acid: The phenylazetidine is reacted with hydrochloric acid under controlled conditions to yield this compound.
Purification: The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Phenylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenylazetidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-Phenylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Phenylazetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
N-Phenylazetidin-3-amine dihydrochloride: Similar in structure but with different substitution patterns.
1-Phenylazetidin-3-amine: Lacks the dihydrochloride component, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride component, which can influence its solubility, stability, and reactivity.
Propriétés
Numéro CAS |
2055841-16-0 |
|---|---|
Formule moléculaire |
C9H13ClN2 |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-phenylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H |
Clé InChI |
ZGFZLCJXVVJAJZ-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=CC=CC=C2)N.Cl.Cl |
SMILES canonique |
C1C(CN1C2=CC=CC=C2)N.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)



![4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE](/img/structure/B2662744.png)

![4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2662748.png)
![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2662750.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide](/img/structure/B2662751.png)
![3,4-dimethyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2662753.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2662754.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
